Cas no 2062-72-8 (Urea,N,N-bis(2-chloroethyl)-N'-(4-fluorophenyl)-)

Urea,N,N-bis(2-chloroethyl)-N'-(4-fluorophenyl)- structure
2062-72-8 structure
Product Name:Urea,N,N-bis(2-chloroethyl)-N'-(4-fluorophenyl)-
CAS No:2062-72-8
MF:C11H13Cl2FN2O
MW:279.138124227524
CID:291387
PubChem ID:255083
Update Time:2025-04-19

Urea,N,N-bis(2-chloroethyl)-N'-(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Urea,N,N-bis(2-chloroethyl)-N'-(4-fluorophenyl)-
    • 1,1-bis(2-chloroethyl)-3-(4-fluorophenyl)urea
    • 1.1-Bis-(2-chlor-ethyl)-3-(p-fluor-phenyl)-harnstoff
    • 1.1-Bis-< 2-chlor-ethyl> -3-< p-fluor-phenyl> -harnstoff
    • AC1L5RMQ
    • AC1Q5MUP
    • AG-J-14840
    • AR-1B4405
    • CTK4E4716
    • KST-1B2007
    • NSC80318
    • DTXSID00292089
    • NSC-80318
    • 2062-72-8
    • AKOS017268061
    • Inchi: 1S/C11H13Cl2FN2O/c12-5-7-16(8-6-13)11(17)15-10-3-1-9(14)2-4-10/h1-4H,5-8H2,(H,15,17)
    • InChI Key: BZHMGOWHZHYFHF-UHFFFAOYSA-N
    • SMILES: ClCCN(C(NC1C=CC(=CC=1)F)=O)CCCl

Computed Properties

  • Exact Mass: 278.03909
  • Monoisotopic Mass: 278.038897
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.353
  • Boiling Point: 435.8°Cat760mmHg
  • Flash Point: 217.4°C
  • Refractive Index: 1.571
  • PSA: 32.34
  • LogP: 3.21020

Urea,N,N-bis(2-chloroethyl)-N'-(4-fluorophenyl)- Related Literature

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